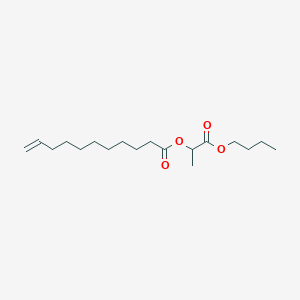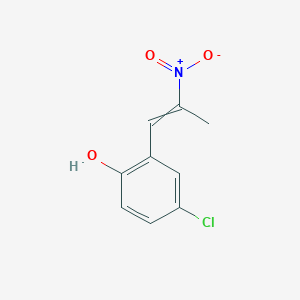![molecular formula C13H24OSi2 B14593912 {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane CAS No. 61499-44-3](/img/structure/B14593912.png)
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane is an organosilicon compound that features a silicon atom bonded to both phenyl and methoxy groups. This compound is part of a broader class of silyl ethers, which are commonly used in organic synthesis as protecting groups for alcohols due to their stability and ease of removal.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane typically involves the reaction of dimethylphenylsilane with an appropriate alkylating agent under controlled conditions. One common method is the hydrosilylation of vinyl ethers or alkenes using a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of contamination and maximizing efficiency.
化学反应分析
Types of Reactions
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silyl ether back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silyl ethers, depending on the specific reaction conditions and reagents used.
科学研究应用
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of functional groups is crucial.
Medicine: In medicinal chemistry, it aids in the development of pharmaceuticals by protecting sensitive functional groups during multi-step syntheses.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane exerts its effects involves the formation of stable silyl ethers. The silicon atom forms strong bonds with oxygen, providing stability to the protected alcohol. This stability is crucial in preventing unwanted side reactions during synthetic processes. The compound can be deprotected under mild acidic or basic conditions, regenerating the free alcohol.
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: These compounds are also used as protecting groups for alcohols but are less sterically hindered compared to {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane.
Tert-Butyldimethylsilyl ethers: These provide greater steric protection and are more resistant to acidic conditions.
Triisopropylsilyl ethers: Known for their bulkiness, they offer excellent protection but require harsher conditions for deprotection.
Uniqueness
This compound is unique due to its balance of steric hindrance and ease of removal. The phenyl group provides additional stability, making it suitable for protecting alcohols in complex synthetic routes where other silyl ethers might fail.
属性
CAS 编号 |
61499-44-3 |
|---|---|
分子式 |
C13H24OSi2 |
分子量 |
252.50 g/mol |
IUPAC 名称 |
2-[dimethyl(phenyl)silyl]ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H24OSi2/c1-14-16(4,5)12-11-15(2,3)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI 键 |
LGJHNTIUYCUEOE-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(C)CC[Si](C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


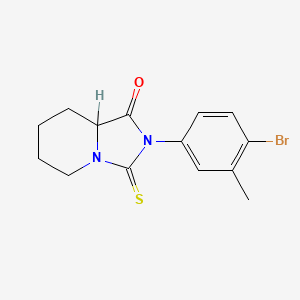


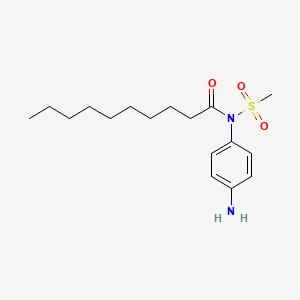
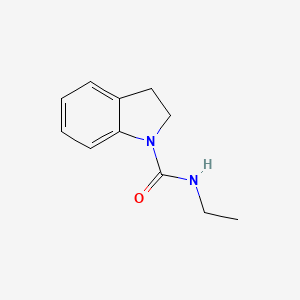
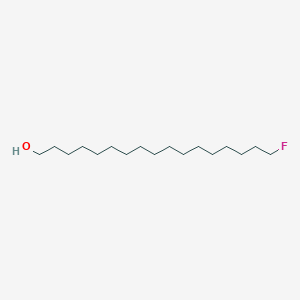
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
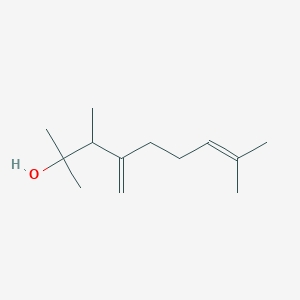
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

